molecular formula C20H17FO6 B2964146 2-Methoxyethyl 5-((2-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate CAS No. 637748-99-3

2-Methoxyethyl 5-((2-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate

Cat. No.: B2964146
CAS No.: 637748-99-3
M. Wt: 372.348
InChI Key: UMBAPDHKDGSXLG-UHFFFAOYSA-N
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Description

2-Methoxyethyl 5-((2-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is a synthetic benzofuran derivative characterized by a benzofuran core substituted with a 2-methyl group at position 2, a 2-methoxyethyl ester at position 3, and a 2-fluorobenzoyloxy group at position 3. The molecular formula is C₂₁H₁₉FO₆, with a calculated molecular weight of 398.38 g/mol.

Properties

IUPAC Name

2-methoxyethyl 5-(2-fluorobenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FO6/c1-12-18(20(23)25-10-9-24-2)15-11-13(7-8-17(15)26-12)27-19(22)14-5-3-4-6-16(14)21/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBAPDHKDGSXLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=CC=C3F)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Methoxyethyl 5-((2-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate with structurally analogous compounds, focusing on substituent variations, molecular properties, and synthesis pathways:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at Position 5 Key Features
This compound C₂₁H₁₉FO₆ 398.38 2-Fluorobenzoyloxy Fluorine enhances electronegativity; potential metabolic stability.
2-Methoxyethyl 5-((2-chlorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate C₂₁H₁₉ClO₆ 414.83 2-Chlorobenzoyloxy Chlorine increases lipophilicity; may alter receptor interactions.
2-Methoxyethyl 5-((4-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate C₂₁H₂₀O₇ 384.40 4-Methoxybenzoyloxy Methoxy group provides electron-donating effects; impacts solubility.
2-Methoxyethyl 5-((2-methylbenzyl)oxy)-2-methylbenzofuran-3-carboxylate C₂₁H₂₂O₅ 354.40 2-Methylbenzyloxy (ether) Ether linkage reduces steric hindrance; simpler synthetic route.
Isopropyl 5-(isobutyryloxy)-2-methylbenzofuran-3-carboxylate C₁₈H₂₀O₅ 316.35 Isobutyryloxy Branched acyl group increases hydrophobicity; may affect crystallinity.
Methyl 2-methyl-5-((2-methylbenzoyl)oxy)benzofuran-3-carboxylate C₁₉H₁₆O₅ 324.33 2-Methylbenzoyloxy Methyl substituent adds steric bulk; alters π-π stacking in crystal structures.

Key Observations

Substituent Effects :

  • Halogenated Benzoyloxy Groups (e.g., 2-fluoro, 2-chloro): Fluorine’s high electronegativity may improve metabolic stability compared to chlorine, which increases lipophilicity .
  • Methoxy vs. Methyl Groups : The 4-methoxybenzoyloxy group () enhances solubility via resonance donation, whereas 2-methylbenzoyloxy () introduces steric hindrance, affecting molecular packing .

Synthetic Pathways: Common methods include oxidation (e.g., using 3-chloroperoxybenzoic acid for sulfoxide formation) and esterification (e.g., reacting with 2-methoxyethanol) . Halogenated derivatives (e.g., 2-fluoro, 2-chloro) often require selective protection-deprotection strategies to avoid side reactions .

Physical and Crystallographic Properties :

  • Crystallinity is influenced by substituents. For example, π-π stacking interactions are prevalent in halogenated derivatives, while hydrogen bonding dominates in methoxy-substituted analogs .
  • The target compound’s molecular weight (~398 g/mol) is intermediate, balancing lipophilicity and solubility compared to lighter (e.g., 316 g/mol in ) or bulkier analogs (e.g., 414 g/mol in ).

Commercial Availability :

  • Derivatives like 2-Methoxyethyl 5-((2,6-dichlorobenzyl)oxy)-2-methylbenzofuran-3-carboxylate () are marketed as intermediates, suggesting industrial relevance for halogenated benzofurans .

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